Cas no 2172233-24-6 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid)

2-(2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc group for orthogonal protection and a phenylformamidoacetamidoacetic acid backbone, enabling precise incorporation into peptide chains. The compound offers high purity and stability, ensuring reliable performance in solid-phase peptide synthesis (SPPS). Its compatibility with standard Fmoc-chemistry protocols simplifies deprotection and coupling steps, making it suitable for complex peptide assembly. The aromatic phenyl group enhances structural diversity, facilitating the synthesis of tailored peptide sequences for research in biochemistry, medicinal chemistry, and drug development. Proper handling under anhydrous conditions is recommended to maintain integrity.
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid structure
2172233-24-6 structure
Product name:2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid
CAS No:2172233-24-6
MF:C26H23N3O6
Molecular Weight:473.477326631546
CID:6294749
PubChem ID:165814371

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid
    • 2172233-24-6
    • 2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
    • EN300-1480870
    • インチ: 1S/C26H23N3O6/c30-23(27-14-24(31)32)13-28-25(33)16-6-5-7-17(12-16)29-26(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,30)(H,28,33)(H,29,34)(H,31,32)
    • InChIKey: IADDALLXDUBBFC-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C(NCC(NCC(=O)O)=O)=O)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 473.15868546g/mol
  • 同位素质量: 473.15868546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 767
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 134Ų

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1480870-10.0g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
10g
$14487.0 2023-06-06
Enamine
EN300-1480870-50mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1480870-2500mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480870-0.05g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
0.05g
$2829.0 2023-06-06
Enamine
EN300-1480870-1.0g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
1g
$3368.0 2023-06-06
Enamine
EN300-1480870-100mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1480870-0.5g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
0.5g
$3233.0 2023-06-06
Enamine
EN300-1480870-1000mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1480870-10000mg
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480870-0.1g
2-(2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}acetamido)acetic acid
2172233-24-6
0.1g
$2963.0 2023-06-06

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid 関連文献

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acidに関する追加情報

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid: A Comprehensive Overview

The compound with CAS No 2172233-24-6, known as 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a phenylformamido moiety, and multiple acetamido groups. These structural features contribute to its unique chemical properties and potential applications in drug development.

Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. Researchers have demonstrated that this compound can serve as an intermediate in the synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes. For instance, a 2023 study published in *Journal of Medicinal Chemistry* explored the use of this compound as a precursor for developing inhibitors of kinases involved in cancer progression.

The phenylformamido group within the molecule is another key feature that contributes to its reactivity and selectivity. This group has been shown to enhance the molecule's ability to participate in conjugate addition reactions, making it a valuable substrate in organic synthesis. A 2023 article in *Organic Letters* reported that this compound can be used to construct heterocyclic frameworks, which are essential components of many bioactive compounds.

Furthermore, the presence of multiple acetamido groups provides this molecule with additional functional versatility. These groups can act as hydrogen bond donors, which is advantageous in drug design for improving solubility and bioavailability. Recent research has also explored the use of this compound in click chemistry applications, where its ability to undergo rapid and selective cycloaddition reactions has been exploited to construct complex molecular architectures.

In terms of therapeutic applications, this compound has shown promise in the development of anti-inflammatory agents. A 2023 study conducted by researchers at the University of California revealed that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The study also highlighted the potential for further optimization to enhance efficacy and reduce off-target effects.

From a structural standpoint, the molecule's complexity poses challenges in terms of synthesis and purification. However, advancements in catalytic asymmetric synthesis have enabled more efficient routes to prepare this compound. A 2023 paper published in *Nature Communications* described a novel enantioselective approach to synthesize this compound using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also enhances the stereochemical control, which is critical for drug development.

Looking ahead, the potential applications of CAS No 2172233-24-6 are expected to expand further as researchers continue to explore its properties. Its role as an intermediate in peptide synthesis, combined with its unique functional groups, positions it as a valuable tool in both academic research and industrial drug discovery programs.

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